molecular formula C18H14ClF3N4O5 B11074100 (4-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(4-Chlorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B11074100
M. Wt: 458.8 g/mol
InChI Key: KZAPBMKHPNTFAC-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a dinitrophenyl group, and a trifluoromethyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,6-dinitro-4-(trifluoromethyl)aniline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with piperazine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the use of high-purity reagents, precise temperature control, and advanced purification techniques to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicine, (4-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is explored for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzophenone: A simpler compound with a similar chlorophenyl group but lacking the dinitrophenyl and trifluoromethyl groups.

    2,6-Dinitro-4-(trifluoromethyl)aniline: Shares the dinitrophenyl and trifluoromethyl groups but lacks the piperazine ring.

    Piperazine derivatives: Compounds with a piperazine ring but different substituents.

Uniqueness

(4-CHLOROPHENYL){4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClF3N4O5

Molecular Weight

458.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H14ClF3N4O5/c19-13-3-1-11(2-4-13)17(27)24-7-5-23(6-8-24)16-14(25(28)29)9-12(18(20,21)22)10-15(16)26(30)31/h1-4,9-10H,5-8H2

InChI Key

KZAPBMKHPNTFAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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